2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) is a fluorinated aromatic aldehyde with the molecular formula C₁₀H₆F₆O₂ and a molecular weight of 272.146 g/mol . Its structure features a methoxy (-OCH₃) group at the 2-position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 4- and 6-positions (Figure 1). This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly as a precursor for boronic esters used in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENEJLKQKCCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dinitrotoluene as the starting material.
Reduction: The nitro groups in 2,6-dinitrotoluene are reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Trifluoromethylation: The amino groups are then trifluoromethylated using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.
Oxidation: Finally, the amino groups are oxidized to aldehyde groups using oxidizing agents like manganese dioxide (MnO₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O, heat.
Reduction: LiAlH₄, ether, followed by hydrolysis.
Substitution: Various nucleophiles (e.g., halides, alkoxides) in the presence of a base.
Major Products Formed:
Oxidation: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.
Reduction: 2-Methoxy-4,6-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and physical properties of fluorinated benzaldehydes are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Electronic Effects |
|---|---|---|---|---|
| 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde | 180134-14-9 | C₁₀H₆F₆O₂ | 2-OCH₃, 4-CF₃, 6-CF₃ | Methoxy (EDG), CF₃ (EWG*) resonance |
| 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde | Not provided | C₉H₃F₇O | 2-F, 4-CF₃, 6-CF₃ | Fluorine (EWG), CF₃ (EWG) |
| 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde | 1009-22-9 | C₈H₃ClF₆O | 2-Cl, 4-CF₃, 6-CF₃ | Chlorine (EWG), CF₃ (EWG) |
| 2,4-Bis(trifluoromethyl)benzaldehyde | Not provided | C₉H₄F₆O | 2-CF₃, 4-CF₃ | CF₃ (EWG) at both positions |
EDG: Electron-Donating Group; *EWG: Electron-Withdrawing Group
- Methoxy vs. Halogen Substituents : The methoxy group in the target compound donates electrons via resonance, partially counteracting the electron-withdrawing effects of the -CF₃ groups. In contrast, fluorine and chlorine substituents (e.g., in 2-Fluoro- and 2-Chloro-analogs) are purely electron-withdrawing, making their aldehydes more electrophilic .
Reactivity in Organocatalysis
The target compound’s aldehyde group participates in reactions with N-heterocyclic carbenes (NHCs) to form Breslow intermediates, critical in organocatalysis. Key comparisons include:
Derivatives and Functionalization
- Boronic Esters : The target compound’s boronic ester derivative (CAS: 2121512-96-5) is used in Suzuki-Miyaura couplings. Comparable derivatives of 2-Fluoro- or 2-Chloro-analogs are less documented, highlighting the methoxy group’s utility in stabilizing reactive intermediates .
- Oxidation Products : Oxidation of the aldehyde yields 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS: 180134-15-0), a compound with a molecular weight of 288.143 g/mol and applications in agrochemicals .
Biological Activity
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features. The presence of two trifluoromethyl groups and a methoxy group on the benzaldehyde framework enhances its chemical stability and lipophilicity, which can influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its interactions with various biological molecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H6F6O2
- Molecular Weight : Approximately 242.12 g/mol
- Structure : The compound features a benzaldehyde functional group with two trifluoromethyl groups and one methoxy group attached to the aromatic ring.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of trifluoromethylbenzaldehydes can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial targets in treating neurodegenerative diseases.
- Inhibition Potency : The IC50 values for some related compounds range from 19.1 µM to 881.1 µM for AChE and BuChE inhibition, indicating varying degrees of potency depending on the substituents present on the benzaldehyde structure .
Case Studies
- Hydrazones Derived from Trifluoromethyl Benzaldehydes :
- A study explored hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes, revealing that several compounds exhibited dual inhibition of AChE and BuChE with IC50 values ranging from 46.8 µM to 137.7 µM for AChE . The introduction of electron-withdrawing groups like trifluoromethyl enhanced inhibitory activity.
- Prolyl Oligopeptidase (POP) Inhibition :
- Another investigation focused on thiosemicarbazone derivatives based on 2,4-bis(trifluoromethyl)benzaldehyde as potential POP inhibitors, relevant for treating central nervous system disorders such as Alzheimer's disease. The most active compound in this series showed an IC50 value of 10.14 µM, indicating strong inhibitory potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enzyme inhibition potency |
| Methoxy Group | Enhances solubility and reactivity towards biological targets |
| Positioning of Substituents | Variations in positioning can lead to significant differences in enzyme interaction profiles |
Q & A
Basic Question
- ¹H/¹³C NMR : Confirm substitution patterns and purity. For example, the aldehyde proton typically resonates at δ 10.2–10.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm. Trifluoromethyl groups show splitting in ¹³C NMR (δ 120–125 ppm, quartet due to ¹JCF coupling) .
- FT-IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.0462 for C₁₀H₇F₆O₂) .
What are the key physicochemical properties influencing the reactivity of this compound?
Basic Question
- Electron-Withdrawing Effects : The trifluoromethyl and methoxy groups decrease electron density at the aldehyde, enhancing electrophilicity for nucleophilic additions (e.g., Grignard reactions) .
- Lipophilicity : LogP values (~2.8) suggest moderate membrane permeability, relevant for biological studies .
- Thermal Stability : Decomposes above 250°C, requiring low-temperature storage (-20°C) to prevent aldol condensation .
How do electron-withdrawing substituents (methoxy and trifluoromethyl) affect the reaction mechanisms involving this compound in organocatalytic processes?
Advanced Question
In N-heterocyclic carbene (NHC) catalysis, the electron-withdrawing groups stabilize Breslow intermediates by reducing electron density at the aldehyde carbon. For example:
- Breslow Intermediate Formation : The trifluoromethyl groups enhance electrophilicity, accelerating nucleophilic attack by NHCs (e.g., dihydro-imidazolylidenes). Methoxy groups provide steric hindrance, influencing regioselectivity in cross-benzoin reactions .
- Kinetic Studies : Use time-resolved NMR to monitor intermediate stability. Compare rates with non-fluorinated analogs to quantify substituent effects .
What analytical strategies resolve contradictions in reported reactivity data for derivatives across different studies?
Advanced Question
- HPLC-PDA/MS : Detect trace byproducts (e.g., aldol adducts or over-alkylated species) that may skew reactivity interpretations .
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps in mechanistic studies .
- Comparative Studies : Replicate conflicting protocols (e.g., batch vs. flow reactors) to identify yield discrepancies caused by mixing efficiency or temperature gradients .
What computational modeling approaches are suitable for predicting regioselectivity in nucleophilic attacks?
Advanced Question
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. For example, the C4 position may be more reactive than C2 due to trifluoromethyl group orientation .
- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on transition-state geometries. Polar solvents stabilize charge-separated intermediates, altering regioselectivity .
- QSPR Models : Corrogate substituent parameters (Hammett σ) with experimental kinetic data to predict reactivity trends .
How can researchers optimize reaction conditions for Suzuki-Miyaura couplings using this aldehyde?
Advanced Question
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance turnover. Trifluoromethyl groups may require higher catalyst loadings (5–10 mol%) due to steric bulk .
- Base Selection : Use Cs₂CO₃ instead of K₂CO₃ to improve solubility in toluene/water biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining yields >85% .
What safety protocols are critical when handling this compound?
Basic Question
- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential aldehyde sensitivity .
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
- Spill Management : Neutralize with sodium bisulfite solution to convert residual aldehyde to non-volatile derivatives .
How does this compound compare to analogs like 2-Hydroxy-4,6-bis(trifluoromethyl)benzaldehyde in biological activity?
Advanced Question
- Enzyme Inhibition : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxyl analogs, decreasing binding affinity to cytochrome P450 enzymes (IC₅₀: 25 μM vs. 8 μM) .
- Cellular Uptake : Higher logP improves permeability in MCF-7 cell lines (2.8 vs. 1.5 for hydroxyl analog) .
What are the challenges in scaling up synthesis from lab to pilot plant?
Advanced Question
- Continuous Flow Reactors : Mitigate exothermic risks during trifluoromethylation by optimizing residence time and cooling efficiency .
- Purification : Replace column chromatography with fractional crystallization (hexane/EtOAc) for cost-effective large-scale purification .
- Waste Management : Recover CF₃I via distillation and neutralize acidic byproducts with Ca(OH)₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
